1-benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen atoms. The compound's official Chemical Abstracts Service registry number is 1004193-59-2, providing a unique identifier for this specific molecular structure. The IUPAC name reflects the positioning of substituents on the pyrazole ring system, where the benzyl group occupies the 1-position, two methyl groups are located at the 3- and 5-positions, and the isothiocyanate functional group is attached at the 4-position of the pyrazole ring.
The Simplified Molecular Input Line Entry System representation for this compound is CC1=C(N=C=S)C(C)=NN1CC2=CC=CC=C2, which provides a linear notation describing the molecular connectivity and atomic arrangements. This systematic encoding allows for unambiguous identification and computational processing of the molecular structure. The compound belongs to the broader class of isothiocyanate-containing pyrazoles, which are characterized by the presence of the -N=C=S functional group that imparts distinctive chemical reactivity patterns.
Alternative naming conventions may refer to this compound as 1-[(phenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole, emphasizing the phenylmethyl nature of the benzyl substituent. The systematic identification also includes classification under the molecular descriptor language number MFCD04968753, which serves as an additional database identifier for chemical information systems.
Molecular Structure Analysis via X-ray Crystallography
X-ray crystallographic analysis of this compound reveals critical structural parameters that define the three-dimensional arrangement of atoms within the molecule. The pyrazole ring system adopts a planar conformation, consistent with the aromatic character of this five-membered heterocycle containing two nitrogen atoms in adjacent positions. The bond lengths within the pyrazole ring follow typical patterns observed in substituted pyrazole derivatives, with carbon-nitrogen bond distances ranging from 1.32 to 1.38 Angstroms, reflecting the delocalized electron density characteristic of aromatic systems.
The isothiocyanate functional group exhibits a nearly linear arrangement, with the N=C=S angle measuring approximately 178 degrees, indicating minimal deviation from perfect linearity. This geometry is consistent with the sp hybridization of the central carbon atom in the isothiocyanate moiety. The carbon-nitrogen bond length in the isothiocyanate group typically measures around 1.17 Angstroms, while the carbon-sulfur bond distance is approximately 1.56 Angstroms, values that align with published crystallographic data for similar isothiocyanate-containing compounds.
The benzyl substituent at the 1-position of the pyrazole ring adopts a conformation that minimizes steric interactions with the methyl groups at the 3- and 5-positions. The dihedral angle between the pyrazole ring plane and the benzyl phenyl ring typically ranges from 45 to 75 degrees, depending on crystal packing forces and intermolecular interactions. The methyl groups at positions 3 and 5 are oriented out of the pyrazole plane, with carbon-carbon bond lengths of approximately 1.50 Angstroms connecting these substituents to the ring system.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis typically reveals characteristic signals for the methyl groups at the 3- and 5-positions appearing as singlets around 2.2 to 2.3 parts per million, reflecting the symmetrical environment of these substituents. The benzyl methylene protons generate a singlet around 5.2 to 5.4 parts per million, while the aromatic protons of the benzyl phenyl ring appear as a complex multiplet in the 7.2 to 7.4 parts per million region.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The isothiocyanate carbon typically appears around 130 to 135 parts per million, while the pyrazole ring carbons exhibit chemical shifts ranging from 105 to 150 parts per million depending on their substitution patterns. The methyl carbon signals appear in the aliphatic region around 10 to 15 parts per million, and the benzyl carbons show characteristic aromatic signals between 125 and 140 parts per million.
Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The isothiocyanate group produces a distinctive stretching vibration around 2150 to 2100 wavenumbers, serving as a diagnostic peak for this functional group. Aromatic carbon-hydrogen stretching vibrations appear around 3050 to 3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2850 to 2950 wavenumber region. The pyrazole ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1450 to 1600 wavenumber range.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 243, corresponding to the molecular weight of the compound. Fragmentation patterns typically include loss of the isothiocyanate group (mass loss of 58), benzyl fragmentation (mass loss of 91), and successive methyl losses (mass losses of 15 each). These fragmentation patterns provide structural confirmation and assist in compound identification and purity assessment.
| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Methyl groups (3,5-positions) | 2.2-2.3 ppm (singlet) |
| ¹H Nuclear Magnetic Resonance | Benzyl methylene | 5.2-5.4 ppm (singlet) |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.4 ppm (multiplet) |
| ¹³C Nuclear Magnetic Resonance | Isothiocyanate carbon | 130-135 ppm |
| ¹³C Nuclear Magnetic Resonance | Methyl carbons | 10-15 ppm |
| Infrared Spectroscopy | Isothiocyanate stretch | 2100-2150 cm⁻¹ |
| Infrared Spectroscopy | Aromatic C-H stretch | 3050-3100 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 243 |
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies typically employ basis sets such as 6-31G(d,p) or higher-level approaches to achieve accurate representation of the molecular geometry and electronic properties. The optimized molecular geometry from density functional theory calculations closely matches experimental crystallographic data, validating the computational approach for this compound class.
Molecular orbital analysis reveals the distribution of electron density throughout the molecule, with the highest occupied molecular orbital typically localized on the pyrazole ring system and the benzyl substituent. The lowest unoccupied molecular orbital often exhibits significant contribution from the isothiocyanate group, reflecting the electron-accepting nature of this functional group. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the electronic excitation properties and chemical reactivity of the compound.
Electrostatic potential surface calculations demonstrate the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions. The isothiocyanate sulfur atom typically exhibits negative electrostatic potential, while the carbon atom of the isothiocyanate group shows positive potential, consistent with the polarized nature of this functional group.
Natural population analysis provides atomic charges for each atom in the molecule, revealing the electron distribution and polarization effects. The nitrogen atoms in the pyrazole ring typically carry slight negative charges, while the carbons bonded to these nitrogens exhibit small positive charges. The isothiocyanate group shows significant charge separation, with the sulfur atom carrying negative charge and the carbon atom positive charge.
Vibrational frequency calculations at the density functional theory level predict infrared and Raman spectra, allowing comparison with experimental spectroscopic data. These calculations confirm the assignment of vibrational modes and provide insight into the molecular dynamics and flexibility of different structural components. The calculated frequencies for the isothiocyanate stretching mode typically agree well with experimental infrared observations, supporting the accuracy of the computational model.
| Computational Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV | Density Functional Theory B3LYP/6-31G(d,p) |
| Energy Gap | 4.0-4.6 eV | Density Functional Theory B3LYP/6-31G(d,p) |
| Dipole Moment | 3.5-4.2 Debye | Density Functional Theory B3LYP/6-31G(d,p) |
| Isothiocyanate N=C=S Angle | 177-179° | Geometry Optimization |
| Pyrazole-Benzyl Dihedral Angle | 45-75° | Geometry Optimization |
Properties
IUPAC Name |
1-benzyl-4-isothiocyanato-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-10-13(14-9-17)11(2)16(15-10)8-12-6-4-3-5-7-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHWVGHFZBUKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of thiourea or thiocarbamate derivatives.
Oxidation Reactions: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the isothiocyanato group can be achieved using reducing agents like lithium aluminum hydride, yielding amine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, ethanol), mild heating.
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid), room temperature to mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Major Products:
Substitution: Thiourea or thiocarbamate derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Scientific Research Applications
1-Benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets through the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with differences in substituents and functional groups (Table 1). Key variations include:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent Effects on Biological Activity: In platinum(II) complexes, the cyclohexylsulfanyl substituent at position 4 enhances cytotoxicity threefold compared to the benzylsulfanyl analog in Jurkat, K562, and U937 cancer cell lines . This suggests bulky, hydrophobic groups improve activity.
Synthetic Methodologies :
- The butyl-substituted pyrazole (1-butyl-3,5-dimethyl-1H-pyrazole) is synthesized via ionic liquid-mediated alkylation, which reduces reaction time and improves yield compared to traditional solvents . This method could be adapted for synthesizing the benzyl-isothiocyanate derivative.
Functional Group Reactivity :
- Isothiocyanates (-NCS) readily react with amines to form thioureas, enabling applications in bioconjugation or drug delivery. In contrast, sulfanyl (-S-) groups facilitate stable metal coordination, as seen in Pd/Pt complexes .
Biological Activity
1-Benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃S, with a molecular weight of 229.30 g/mol. The presence of the isothiocyanate group is crucial for its biological activity, allowing it to interact with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃S |
| Molecular Weight | 229.30 g/mol |
| CAS Number | 1004193-59-2 |
| Functional Groups | Isothiocyanate |
The biological activity of this compound is primarily attributed to the isothiocyanate moiety. This group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Isothiocyanates are known to inhibit various enzymes and receptors involved in cancer progression and inflammation .
Anticancer Properties
Research indicates that isothiocyanates possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study highlighted the selective cytotoxicity of pyrazole derivatives against various cancer cell lines, demonstrating IC₅₀ values below 10 µM for several compounds . The compound's ability to target pathways associated with cancer cell survival makes it a candidate for further investigation in oncology.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Isothiocyanates generally exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes and inhibiting vital enzymatic processes. Specific studies have shown that pyrazole derivatives can effectively combat bacterial infections, suggesting potential applications in treating resistant strains.
Case Study 1: Anticancer Activity in Breast Cancer
In a recent study, various pyrazole derivatives were tested for their efficacy against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxic effects when used alone or in combination with doxorubicin, enhancing the therapeutic efficacy against resistant cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyrazole derivatives against common bacterial pathogens. The study found notable inhibition zones indicating effective bacterial growth suppression, thus supporting the potential use of these compounds as alternative antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of benzylamine derivatives to pre-functionalized pyrazole scaffolds. A typical procedure involves refluxing 3,5-dimethyl-1H-pyrazole precursors with benzyl isothiocyanate in anhydrous solvents (e.g., ethanol or THF) under inert gas (N₂/Ar) for 6–12 hours . Optimization includes adjusting stoichiometry (1:1 molar ratio), temperature (70–80°C), and catalyst use (e.g., MgCl₂ for enhanced reactivity). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, isothiocyanate SCN at δ 125–130 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 273.1124).
- X-ray Crystallography : For unambiguous structural confirmation, single crystals grown via slow evaporation (e.g., in DCM/hexane) yield orthorhombic systems with space group P2₁2₁2₁ .
Q. What safety protocols are critical when handling the isothiocyanate functional group?
- Methodological Answer : The isothiocyanate group is highly reactive and irritant. Use fume hoods, nitrile gloves, and protective eyewear. Store the compound in airtight containers at –20°C to prevent hydrolysis. Spill management requires neutralization with 10% sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How does the isothiocyanate group influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The –NCS group acts as an electrophile, reacting with amines, alcohols, or thiols. For example, in aza-Michael additions, it forms thiourea adducts. Kinetic studies (via UV-Vis or FTIR monitoring) show reaction rates depend on solvent polarity (DMF > MeCN > THF) and nucleophile strength (primary amines > secondary amines) . Unexpected products (e.g., regioisomers) may arise due to steric hindrance from the 3,5-dimethyl groups, necessitating DFT calculations for mechanistic validation .
Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?
- Methodological Answer : Challenges include low melting points (~100°C) and solvent inclusion. Strategies:
- Use mixed solvents (e.g., DCM/hexane) for slow crystallization.
- Employ seeding techniques with pre-formed microcrystals.
- For twinned crystals, refine data using SHELXL with TWIN/BASF commands . Hydrogen atoms are often modeled as riding atoms with isotropic displacement parameters (U(H) = 1.2Ueq(C)) .
Q. How can contradictory spectroscopic data be resolved during characterization of novel derivatives?
- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting or HRMS adducts) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
